molecular formula C15H18OS B13081124 (4-Butylthiophen-2-yl)(phenyl)methanol

(4-Butylthiophen-2-yl)(phenyl)methanol

Cat. No.: B13081124
M. Wt: 246.4 g/mol
InChI Key: GEMBZJYAHBEVBL-UHFFFAOYSA-N
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Description

(4-Butylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C15H18OS. It is a member of the alcohol family, characterized by the presence of a hydroxyl (OH) group attached to a carbon atom. This compound is notable for its unique structure, which includes a butyl group attached to a thiophene ring, and a phenyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-butylthiophene with benzaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Butylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Butylthiophen-2-yl)(phenyl)ketone.

    Reduction: Formation of (4-Butylthiophen-2-yl)(phenyl)alkane.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

(4-Butylthiophen-2-yl)(phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-Butylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thiophene and phenyl groups contribute to the compound’s ability to interact with hydrophobic regions of proteins and other macromolecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Phenylthio)phenylmethanol: Similar structure but with a phenylthio group instead of a butylthiophene group.

    (4-Butylphenyl)methanol: Similar structure but without the thiophene ring.

    Thiophen-2-ylmethanol: Contains the thiophene ring but lacks the butyl and phenyl groups.

Uniqueness

(4-Butylthiophen-2-yl)(phenyl)methanol is unique due to the combination of its butyl, thiophene, and phenyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H18OS

Molecular Weight

246.4 g/mol

IUPAC Name

(4-butylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C15H18OS/c1-2-3-7-12-10-14(17-11-12)15(16)13-8-5-4-6-9-13/h4-6,8-11,15-16H,2-3,7H2,1H3

InChI Key

GEMBZJYAHBEVBL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CSC(=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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